1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea, also known as BML-210, is a synthetic compound with potential therapeutic applications. The compound belongs to the class of urea derivatives and has shown promising results in scientific research.
Mécanisme D'action
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea exerts its therapeutic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and play a crucial role in the development of various diseases, including cancer and arthritis. By inhibiting COX-2 activity, 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has been shown to exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has several advantages as a research tool. The compound is relatively easy to synthesize and has shown promising results in preclinical studies. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea.
Orientations Futures
There are several potential future directions for research involving 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea. Another potential direction is the investigation of the compound's anti-cancer properties in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea in humans.
Méthodes De Synthèse
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea involves the reaction of 1,3-dimethylurea with 4-bromothiophen-2-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction followed by a cyclization step, resulting in the formation of 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea.
Applications De Recherche Scientifique
1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Propriétés
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-1,3-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c1-10-8(12)11(2)4-7-3-6(9)5-13-7/h3,5H,4H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVOBYBYZUNDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)CC1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.